molecular formula C11H7Cl6N5 B14950570 2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B14950570
M. Wt: 421.9 g/mol
InChI Key: FDMYZJSEPUMSNJ-UHFFFAOYSA-N
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Description

2-(2-Phenylhydrazino)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylhydrazino)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of phenylhydrazine with a triazine derivative. One common method is the condensation of phenylhydrazine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylhydrazino)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The phenylhydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The trichloromethyl groups can be reduced to form dichloromethyl or chloromethyl derivatives.

    Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Dichloromethyl or chloromethyl derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Phenylhydrazino)-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-phenylhydrazino)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through its reactive functional groups. The phenylhydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trichloromethyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components, inducing cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylhydrazino)pyridine: Similar in structure but contains a pyridine ring instead of a triazine ring.

    2,4,6-Trichloro-1,3,5-triazine: Lacks the phenylhydrazino group but shares the triazine core structure.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Contains a pyrazole ring and exhibits similar reactivity.

Uniqueness

2-(2-Phenylhydrazino)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the combination of phenylhydrazino and trichloromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H7Cl6N5

Molecular Weight

421.9 g/mol

IUPAC Name

1-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-phenylhydrazine

InChI

InChI=1S/C11H7Cl6N5/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)22-21-6-4-2-1-3-5-6/h1-5,21H,(H,18,19,20,22)

InChI Key

FDMYZJSEPUMSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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